molecular formula C16H19Cl2NO3 B2954638 ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate CAS No. 866017-66-5

ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate

Cat. No. B2954638
CAS RN: 866017-66-5
M. Wt: 344.23
InChI Key: HZNINJSNPLWUSB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate, also known as E-2-DCPMA, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the oxopentenoic acid family, which includes a number of synthetic compounds with similar structures. E-2-DCPMA has been used in the study of biochemical and physiological processes, as well as in laboratory experiments.

Scientific Research Applications

Polymer Modification and Protective Groups

  • Polymeric Protecting Groups : A study focused on the synthesis of novel polymeric amino protecting groups, demonstrating the utility of certain compounds in polymer chemistry for protecting amine functionalities during synthesis processes (Gormanns & Ritter, 1994).

Photochromic Materials

  • Photochromic Diarylethene Precursors : Research on the base-induced aerobic dimerization of certain keto-enoate compounds has led to the development of new photochromic diarylethenes, highlighting their potential in creating materials with changeable color properties under light exposure (Lvov et al., 2017).

Heterocyclic Synthesis

  • Synthesis of Heterocyclic Systems : Another study explored the use of methyl and phenylmethyl enoate derivatives in synthesizing various heterocyclic compounds, indicating the role of these materials in pharmaceutical chemistry and drug design (Selič, Grdadolnik, & Stanovnik, 1997).

Structural Analysis

  • Crystal Structure Analysis : Detailed structural analysis of related compounds can provide insights into their chemical behavior and potential applications in designing materials with specific properties (Johnson et al., 2006).

Nonpeptide Agonists Discovery

  • Nonpeptide Agonists for GPR14/Urotensin-II Receptor : The discovery of nonpeptidic agonists based on chlorophenyl and dimethylaminoethyl isochroman-1-one derivatives illustrates the application of these compounds in therapeutic research, particularly for modulating the urotensin-II receptor (Croston et al., 2002).

properties

IUPAC Name

ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO3/c1-4-22-16(21)13(15(20)7-8-19(2)3)9-11-5-6-12(17)10-14(11)18/h5-8,10,13H,4,9H2,1-3H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNINJSNPLWUSB-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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